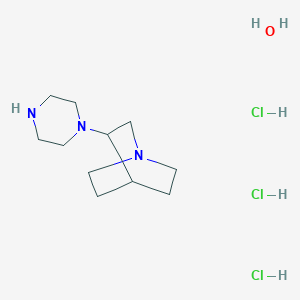

3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate

Description

3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate is a quinuclidine derivative featuring a piperazine substituent. Its molecular structure combines a bicyclic quinuclidine core (a bridged bicyclic amine) with a piperazine ring, modified as a trihydrochloride salt hydrate. This compound is utilized as a reference standard in biochemical assays, such as ELISA kits, due to its stability and solubility in aqueous solutions . The trihydrochloride hydrate form enhances its solubility, making it suitable for in vitro studies.

Properties

IUPAC Name |

3-piperazin-1-yl-1-azabicyclo[2.2.2]octane;hydrate;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3.3ClH.H2O/c1-5-13-6-2-10(1)11(9-13)14-7-3-12-4-8-14;;;;/h10-12H,1-9H2;3*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLAQICMXOFABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N3CCNCC3.O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate typically involves the reaction of quinuclidine with piperazine under controlled conditions. The process generally includes the following steps:

Formation of the Intermediate: Quinuclidine is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the trihydrochloride salt.

Hydration: The final step involves the addition of water to obtain the hydrate form of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures consistent quality and efficiency in the production process.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine or quinuclidine moiety can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms with altered functional groups.

Substitution: Substituted derivatives with new functional groups attached to the piperazine or quinuclidine rings.

Scientific Research Applications

3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of new chemical entities.

Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Piperazine Moieties

4-[4-[4-(Aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic Acid Trihydrochloride

- Structure: This compound shares a piperazine ring linked to a piperidine-acetic acid backbone, with an additional aminiminomethylphenyl group.

- Key Differences: Unlike the quinuclidine core in the target compound, this analog uses a piperidine ring, which alters steric and electronic properties.

- Physicochemical Properties : Both compounds are trihydrochloride salts, ensuring high water solubility. However, the hydration state and crystalline structure may differ, impacting storage stability.

3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1H-indazole Dihydrochloride 3.5 Hydrate

- Structure : This indazole-based compound incorporates a piperazine ring substituted with a chlorophenyl group and ethyl linker.

- Key Differences : The indazole core and methoxy substituents confer distinct pharmacodynamic profiles, likely targeting serotonin or dopamine receptors (common for piperazine-containing CNS agents). The dihydrochloride salt and lower hydration state (3.5 hydrate) may reduce solubility compared to the trihydrochloride hydrate form of the target compound .

Functional Analogues: Piperazine-Substituted Chalcones

Evidence from piperazine-substituted chalcones (α,β-unsaturated ketones) reveals critical structure–activity relationships (SAR):

- Activity Trends: Non-piperazine chalcones (e.g., cardamonin, IC50 = 4.35 μM) exhibit higher inhibitory activity than piperazine-substituted analogs (e.g., cluster 12 compounds with IC50 > 4.7 μM) .

- Role of Substituents: Electronegative groups (e.g., halogens) at para positions enhance potency in non-piperazine chalcones.

Table 1: Comparative Pharmacological Data of Selected Piperazine and Non-Piperazine Compounds

| Compound | Core Structure | Key Substituents | IC50 (μM) | Salt Form |

|---|---|---|---|---|

| 3-(1-Piperazinyl)quinuclidine | Quinuclidine | Piperazine | N/A | Trihydrochloride |

| Cardamonin (non-piperazine) | Chalcone | Hydroxyl (ortho/para) | 4.35 | None |

| Compound 2j (non-piperazine) | Chalcone | Bromine (A-ring), Fluorine (B-ring) | 4.70 | None |

| GR144053 trihydrochloride | Piperidine-acetic acid | Aminiminomethylphenyl | N/A | Trihydrochloride |

Physicochemical and Pharmacokinetic Comparisons

- Solubility: Trihydrochloride salts (e.g., target compound and GR144053) exhibit superior aqueous solubility compared to dihydrochloride or non-salt forms, critical for parenteral formulations .

- Stability : Hydration state influences hygroscopicity and shelf life. The 3.5 hydrate in the indazole derivative may require stricter storage conditions than the trihydrochloride hydrate .

- Bioavailability : Piperazine moieties enhance blood-brain barrier penetration in CNS-targeting agents (e.g., the indazole derivative), whereas quinuclidine derivatives may prioritize peripheral action due to higher polarity .

Biological Activity

3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate, with the CAS number 1301739-70-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects in various biological systems, and relevant research findings.

- Molecular Formula : C11H21N3·3HCl·H2O

- Molecular Weight : 284.76 g/mol

- Structure : The compound features a quinuclidine core substituted with a piperazine moiety, which is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Its structure allows it to influence various signaling pathways:

- Receptor Binding : The piperazine group enhances binding affinity to serotonin and dopamine receptors, potentially modulating neurochemical pathways associated with mood and cognition.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission and plasticity.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

-

Neuropharmacological Effects

- Studies have shown that this compound can exhibit anxiolytic and antidepressant-like effects in animal models. It appears to enhance serotoninergic and dopaminergic signaling, which is crucial for mood regulation.

-

Antimicrobial Properties

- Preliminary investigations suggest potential antimicrobial activity against specific bacterial strains. The compound's ability to disrupt bacterial membrane integrity may contribute to its efficacy.

-

Anticancer Potential

- Some studies have explored the compound's effects on cancer cell lines, indicating that it may induce apoptosis in certain types of cancer cells through the modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuropharmacological | Anxiolytic and antidepressant-like effects | |

| Antimicrobial | Activity against specific bacterial strains | |

| Anticancer | Induction of apoptosis in cancer cell lines |

| Mechanism | Description | Implications |

|---|---|---|

| Receptor Binding | Interaction with serotonin and dopamine receptors | Mood modulation |

| Enzyme Inhibition | Modulation of neurotransmitter metabolism | Neurotransmission effects |

Case Studies

Several case studies highlight the compound's potential applications:

- Case Study 1 : A study involving rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. This suggests a promising role in treating anxiety disorders.

- Case Study 2 : In vitro studies on human cancer cell lines revealed that the compound could significantly reduce cell viability and induce apoptosis, suggesting its potential as an anticancer agent. Further research is warranted to explore its effectiveness in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.